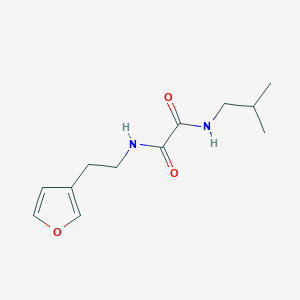

N1-(2-(furan-3-yl)ethyl)-N2-isobutyloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

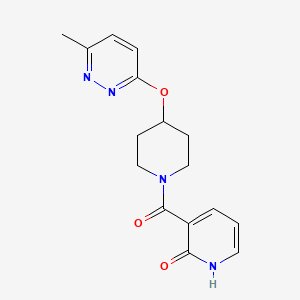

“N1-(2-(furan-3-yl)ethyl)-N2-isobutyloxalamide” is a complex organic compound. It likely contains furan rings, which are five-membered aromatic rings with four carbon atoms and one oxygen . The compound also seems to have amide functional groups, which consist of a carbonyl group (a carbon double-bonded to an oxygen) attached to a nitrogen.

Synthesis Analysis

While specific synthesis methods for this compound were not found, polysubstituted furans can be prepared from various sulfur ylides and alkyl acetylenic carboxylates . The reactions of sulfur ylides and alkynes have also been applied in the synthesis of furan derivatives .

Molecular Structure Analysis

The molecular structure of this compound likely includes furan rings and amide groups, as mentioned above. Furan rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of resonance bonds . Amide groups have a specific arrangement of a carbonyl group attached to a nitrogen.

Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For example, they can participate in Diels–Alder reactions with electron-poor alkynes to generate polysubstituted furans . They can also undergo addition/oxidative cyclization with alkyl alkynoates in the presence of metal to form polysubstituted furans .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Furan derivatives are crucial intermediates in the synthesis of complex molecules. For instance, the development of efficient, stereoselective processes for synthesizing key intermediates in pharmaceuticals underscores the importance of furan and its derivatives in medicinal chemistry T. Fleck, W. McWhorter, Richard N DeKam, B. A. Pearlman, 2003. Furthermore, the green synthesis of corrosion inhibitors from biomass platform molecules highlights the role of furan derivatives in sustainable chemistry and material science Zhanpu Chen, A. A. Fadhil, Tian Chen, A. Khadom, C. Fu, Noor A. Fadhil, 2021.

Green Chemistry and Environmental Sustainability

The use of furan derivatives in green chemistry is exemplified by the development of sustainable approaches towards the synthesis of furan-containing compounds. For example, diethylene glycol has been used as a green ethyne equivalent in the synthesis of 2,3-disubstituted furan, showcasing an environmentally friendly route to valuable furan derivatives Jin‐Tao Yu, Bo Shi, Haibo Peng, Song Sun, Haoke Chu, Yan Jiang, Jiang Cheng, 2015.

Biobased Polymers

Furan derivatives have been utilized in the enzymatic synthesis of biobased polyesters, presenting a novel approach to creating sustainable materials from renewable resources. This research demonstrates the potential of furan derivatives in contributing to the development of green materials and reducing reliance on fossil fuels Yi Jiang, A. Woortman, G. A. V. Alberda van Ekenstein, D. Petrović, K. Loos, 2014.

Renewable Energy Sources

The exploration of furan derivatives in renewable energy technologies, particularly in dye-sensitized solar cells, highlights their potential in enhancing the performance of photovoltaic devices. The effect of conjugated linkers on device performance emphasizes the role of furan derivatives in improving energy conversion efficiency Se Hun Kim, Hyun Woo Kim, Chun Sakong, Jin Namgoong, S. W. Park, M. Ko, C. Lee, W. Lee, J. P. Kim, 2011.

Zukünftige Richtungen

Furan derivatives are an active area of research, with potential applications in a variety of fields. They can be synthesized from biomass, making them an interesting area of study for green chemistry . There are many potential future directions for research into furan derivatives and related compounds .

Eigenschaften

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-N'-(2-methylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-9(2)7-14-12(16)11(15)13-5-3-10-4-6-17-8-10/h4,6,8-9H,3,5,7H2,1-2H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVZFCXUCAEOGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCCC1=COC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(furan-3-yl)ethyl)-N2-isobutyloxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-chloropyridin-3-yl)sulfonyl]-5-(phenoxymethyl)furan-2-carboxamide](/img/structure/B2821472.png)

![N-(2-(dimethylamino)ethyl)-2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2821473.png)

![2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B2821477.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2821478.png)

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2821482.png)

![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid](/img/structure/B2821494.png)